4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of fluorinated benzenesulfonamides often involves complex reactions that aim to introduce fluorine atoms or fluorine-containing groups into the benzenesulfonamide framework. For example, tertiary substituted (fluorinated) benzenesulfonamides synthesized in superacid HF/SbF5 demonstrated strong selectivity toward certain enzymes, indicating a new mechanism of action for sulfonamides (Métayer et al., 2013).
Molecular Structure Analysis
The molecular structure of fluorinated benzenesulfonamides is crucial for their activity and selectivity. Crystal structure analysis, such as that performed on N-(4-fluorobenzoyl)benzenesulfonamide and its derivatives, reveals important information about packing patterns, intermolecular interactions, and the overall three-dimensional arrangement of these molecules (Suchetan et al., 2015).
Chemical Reactions and Properties
Fluorinated benzenesulfonamides undergo various chemical reactions that are significant for their biological activities. For instance, the Hofmann rearrangement of primary arenesulfonamides using specific reagents leads to N-arylsulfamoyl fluorides, showcasing the reactivity of these compounds under certain conditions (Ochiai et al., 2009).
Physical Properties Analysis
The physical properties of fluorinated benzenesulfonamides, such as solubility, melting point, and crystal structure, play a critical role in their application potential. Investigations into the crystal structures and physical properties provide insights into how these compounds can be best utilized in different scientific domains.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemicals, are essential for understanding the behavior of fluorinated benzenesulfonamides in various environments and their mechanisms of action. Studies like those on alpha-fluoro- and alpha,alpha-difluoro-benzenemethanesulfonamides have shown that fluorination enhances sulfonamide acidity and correlates with increased enzyme inhibition (Blackburn & Türkmen, 2005).
Scientific Research Applications
Historical Development of N-F Fluorinating Agents
The historical development of N-F fluorinating agents highlights the significance of fluorinated organic compounds in various research areas. Among the diverse N-F compounds, N-fluoro-N-alkylarenesulfonamides, including 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide, have been recognized for their ease of handling and applicability. These compounds have been pivotal in the field of fluorination, contributing to the synthesis and reactions of various reagents, thereby playing a crucial role in the advancement of fluorine chemistry (Umemoto, Yang, & Hammond, 2021).
Synthesis and Application in Drug Development
4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide has been utilized in the efficient synthesis of ABT-263, a novel inhibitor of antiapoptotic Bcl-2 proteins. The synthesis process involved key intermediates and nucleophilic fluorination, demonstrating the compound's relevance in the development of promising anticancer drug candidates (Wang et al., 2008).
Electrostatic Activation of SNAr-Reactivity
The compound's ability to undergo electrostatic activation of SNAr reactivity by sulfonylonio substituents has been documented. This feature allows for the execution of SNAr reactions under mild conditions, showcasing its versatility and potential in the synthesis of pharmaceutically interesting substances (Weiss & Pühlhofer, 2001).
Crystal Structure and DFT Study
A study on the synthesis, characterization, crystal structure, and DFT (Density Functional Theory) analysis of compounds related to 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide highlighted its significance in understanding the molecular structure, electrostatic potential, and frontier molecular orbital, offering insights into the physicochemical properties of the molecule (Deng, Liao, Tan, & Liu, 2021).
Safety and Hazards
The safety information for 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide indicates that it is a combustible liquid that causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection . It is also advised to keep away from heat/sparks/open flames/hot surfaces and to avoid smoking .
properties
IUPAC Name |
4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO4S2/c8-5-2-1-4(18(12,15)16)3-6(5)17(13,14)7(9,10)11/h1-3H,(H2,12,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOESWBMGEGYULU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648573 | |
Record name | 4-Fluoro-3-(trifluoromethanesulfonyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide | |
CAS RN |
1027345-08-9 | |
Record name | 4-Fluoro-3-[(trifluoromethyl)sulfonyl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1027345-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-(trifluoromethanesulfonyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-3-[(trifluoromethyl)sulfonyl]benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide a crucial intermediate in the synthesis of ABT-263?
A1: The research paper [] highlights the efficient synthesis of 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide as a key step in producing ABT-263. While the paper does not delve into the specific reactions this compound participates in, it suggests its importance as a building block. The presence of reactive functional groups like sulfonamide and fluorine allows for further chemical modifications, ultimately leading to the complex structure of ABT-263.
Q2: Are there other methods for synthesizing 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide?
A2: The paper focuses on a specific, efficient synthesis route involving nucleophilic fluorination of 1-nitro-2-((trifluoromethyl)sulfonyl)benzene []. Exploring alternative synthesis pathways for 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide could be an area for further research, potentially leading to improved yields, reduced costs, or different isomeric forms.
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